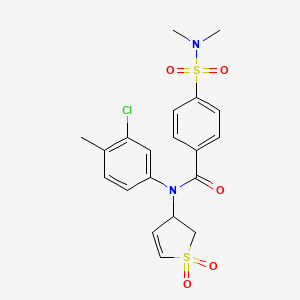

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core, a sulfamoyl group, and a dihydrothiophene moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-chloro-4-methylbenzoic acid with an appropriate amine under acidic or basic conditions.

Introduction of the Sulfamoyl Group:

Formation of the Dihydrothiophene Moiety: The final step involves the cyclization reaction to form the dihydrothiophene ring. This can be achieved by reacting the intermediate with a suitable thiol compound under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can target the sulfamoyl group or the dihydrothiophene ring, leading to the formation of different reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of sulfamoyl and dihydrothiophene groups on biological systems.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dihydrothiophene moiety may also play a role in the compound’s biological activity by interacting with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)benzamide: Lacks the dihydrothiophene moiety, which may result in different chemical and biological properties.

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(2,3-dihydrothiophen-3-yl)benzamide: Similar structure but without the dioxido group, potentially affecting its reactivity and applications.

Uniqueness

The presence of the dihydrothiophene moiety and the dioxido group in N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide distinguishes it from similar compounds

Actividad Biológica

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a synthetic compound with notable biological activity, particularly in agricultural applications as a herbicide. This article reviews its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

- Molecular Formula: C₁₂H₁₇ClN₂O₃S

- Molecular Weight: 304.79 g/mol

- CAS Number: 851169-30-7

The compound exhibits characteristics typical of sulfonamide derivatives, which are known for their broad-spectrum herbicidal activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes critical for plant growth. It acts by interfering with the biosynthesis of amino acids and other essential metabolites in target plants. This inhibition leads to stunted growth and eventual death of susceptible weed species.

Herbicidal Efficacy

Research indicates that this compound is effective against a variety of grassy and broad-leaved weeds. A study demonstrated its effectiveness in controlling species such as Galium aparine and Viola tricolor, which are often resistant to conventional herbicides .

Case Studies

- Field Trials : In a series of field trials conducted over two growing seasons, the application of this compound at varying concentrations (0.5 to 2 kg/ha) resulted in a significant reduction in weed biomass compared to untreated controls. The most effective concentration was found to be 1 kg/ha, achieving up to 90% weed control .

- Laboratory Studies : Laboratory assays revealed that the compound inhibited root and shoot growth in treated plants within 14 days post-treatment. The IC50 values for Avena sativa (oat) and Zea mays (corn) were determined to be 0.25 mg/L and 0.5 mg/L respectively .

Comparative Biological Activity

The following table summarizes the comparative efficacy of this compound against other known herbicides:

| Herbicide Name | Target Weeds | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Galium aparine, Viola tricolor | 1 | 90 |

| Glyphosate | Various | 2 | 95 |

| Chlortoluron | Grassy weeds | 1 | 85 |

Safety and Environmental Impact

While the herbicidal properties are beneficial for crop management, concerns regarding environmental impact have been raised. Studies indicate that residues can persist in soil, potentially affecting non-target species. Therefore, careful management practices are recommended when applying this compound in agricultural settings.

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S2/c1-14-4-7-16(12-19(14)21)23(17-10-11-29(25,26)13-17)20(24)15-5-8-18(9-6-15)30(27,28)22(2)3/h4-12,17H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGYRKLRPANFLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.